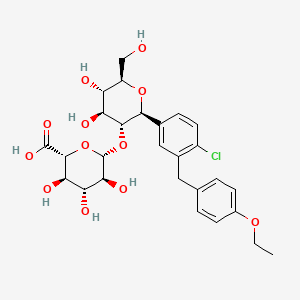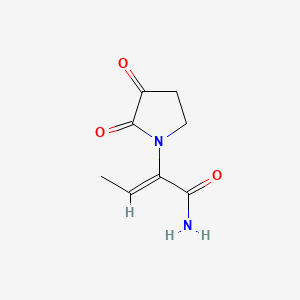
(Z)-2-(2,3-Dioxo)levetiracetam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,3-Dioxo)levetiracetam is a chemical compound that may be of interest in various fields of scientific research. Its structure suggests it could be related to levetiracetam, a well-known anticonvulsant medication used to treat epilepsy. The presence of the (Z)-2-(2,3-Dioxo) moiety indicates potential unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,3-Dioxo)levetiracetam would likely involve the introduction of the (Z)-2-(2,3-Dioxo) group onto the levetiracetam backbone. This could be achieved through various organic synthesis techniques, such as:
Oxidation reactions: to introduce the dioxo functionality.
Isomerization reactions: to ensure the (Z)-configuration.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(2,3-Dioxo)levetiracetam may undergo several types of chemical reactions, including:
Oxidation: Further oxidation could modify the dioxo group.
Reduction: Reduction reactions might convert the dioxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield a dihydroxy derivative, while substitution could introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: (Z)-2-(2,3-Dioxo)levetiracetam could serve as a building block for synthesizing new chemical entities.
Biology
Biochemical studies: Investigating the interaction of this compound with biological macromolecules.
Medicine
Pharmacological research: Exploring potential therapeutic effects, such as anticonvulsant or neuroprotective activities.
Industry
Material science:
Mecanismo De Acción
The mechanism of action of (Z)-2-(2,3-Dioxo)levetiracetam would depend on its interaction with molecular targets. Potential pathways could include:
Binding to neurotransmitter receptors: Modulating neuronal activity.
Inhibition of enzymes: Affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Levetiracetam: A well-known anticonvulsant.
Brivaracetam: Another anticonvulsant with a similar structure.
Uniqueness
(Z)-2-(2,3-Dioxo)levetiracetam’s unique structural features, such as the (Z)-2-(2,3-Dioxo) group, may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(Z)-2-(2,3-dioxopyrrolidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C8H10N2O3/c1-2-5(7(9)12)10-4-3-6(11)8(10)13/h2H,3-4H2,1H3,(H2,9,12)/b5-2- |
Clave InChI |
YNKQBVODTWDROE-DJWKRKHSSA-N |
SMILES isomérico |
C/C=C(/C(=O)N)\N1CCC(=O)C1=O |
SMILES canónico |
CC=C(C(=O)N)N1CCC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


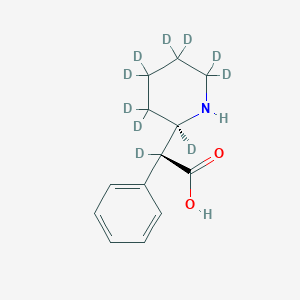

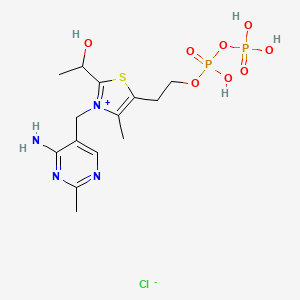
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

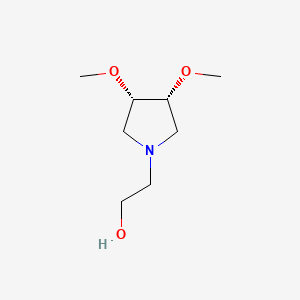
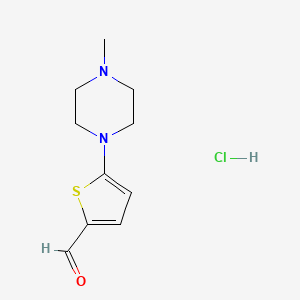
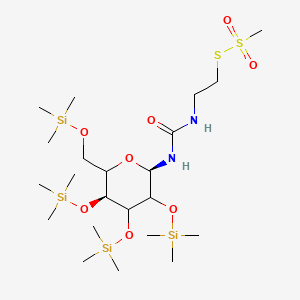


![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
